molecular formula C7H7BrN4O B13085511 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13085511
M. Wt: 243.06 g/mol
InChI Key: YLRSCBQPZMTZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a versatile heterocyclic building block designed for research and development in medicinal chemistry and drug discovery. This compound features a fused triazolopyrazine core system, which is an electron-deficient aromatic framework known for its ability to participate in π-π stacking interactions and function as a kinase-binding motif . The strategic substitution pattern with bromo, methoxy, and methyl groups at the 6, 8, and 3 positions, respectively, provides multiple vectors for further synthetic elaboration and structure-activity relationship studies. Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have demonstrated significant potential in pharmaceutical research, exhibiting potent inhibitory activity against various biological targets including c-Met kinase, which is implicated in cancer progression . The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for diversification at this position, while the methoxy group can influence electronic properties and metabolic stability. The methyl substituent on the triazole ring may contribute to enhanced membrane permeability and modified target engagement. This chemical is provided as a high-purity solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3

InChI Key

YLRSCBQPZMTZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(N=C2OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. Common reactions include:

  • Aryl Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) yield biaryl derivatives .

  • Amine Displacement : Reaction with primary/secondary amines (e.g., methylamine, ethanol, 140°C MW irradiation) replaces bromine with amine groups .

Table 1: Representative Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12 h6-Aryl-triazolo-pyrazine derivatives60–75
AminationMethylamine, EtOH, MW 140°C, 20 min6-Methylamino-triazolo-pyrazine85

Electrophilic Aromatic Substitution

The methoxy group at position 8 directs electrophiles to specific positions on the pyrazine ring:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates position 5.

  • Bromination : N-Bromosuccinimide (NBS) in acetonitrile (reflux, 16 h) substitutes position 1 or 7, depending on steric and electronic factors .

Key Observation : Bromination regioselectivity varies with solvent and temperature, often producing mixtures requiring chromatographic separation .

Functionalization via Cycloaddition

The triazole moiety participates in [3+2] cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propiolamide) to form 1,2,3-triazole-fused derivatives .

  • Photochemical Cyclization : UV irradiation in the presence of tetrazoles generates fused polyheterocycles via electrocyclic ring-opening.

Methoxy Group Transformations

The methoxy group undergoes demethylation or displacement under harsh conditions:

  • Demethylation : HI (48%) at 120°C converts methoxy to hydroxyl.

  • Nucleophilic Displacement : Lithium aluminum hydride (LiAlH₄) replaces methoxy with hydride, though competing ring reduction may occur.

Ring-Opening and Rearrangement Reactions

Acid or base treatment can cleave the triazole ring:

  • Acidic Hydrolysis : HCl (6M) at reflux opens the triazole ring to form pyrazine diamines.

  • Base-Mediated Rearrangement : NaOH (10%) induces ring contraction to imidazo[1,5-a]pyrazines under specific conditions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media (pH <2 or >12).

Scientific Research Applications

Bromodomain Inhibition

Recent studies have highlighted the role of bromodomains as therapeutic targets in various diseases, including cancer. Compounds similar to 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have shown promise as inhibitors of bromodomain-containing proteins. These proteins are implicated in transcriptional regulation and epigenetic modifications.

Key Findings:

  • Inhibition Potency : Research indicates that derivatives of triazolo[4,3-a]pyrazines can inhibit bromodomains with submicromolar potency. For instance, compounds have been identified that selectively inhibit BRD4 and CREBBP bromodomains, which are crucial in oncogenic pathways .
  • Mechanism of Action : The inhibition mechanism often involves the mimicry of acetylated lysine residues, allowing these compounds to disrupt protein-protein interactions essential for gene expression regulation .

Anticancer Activity

The anticancer potential of triazolo compounds has been extensively studied. The structural features of this compound contribute to its ability to modulate cellular pathways involved in tumor growth and survival.

Case Studies:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that triazolo derivatives can induce apoptosis and inhibit proliferation through the modulation of key signaling pathways .
  • Combination Therapies : Preliminary data suggest that these compounds may enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds followed by cyclization reactions.

Synthetic Routes:

StepReaction TypeReagents/Conditions
1Hydrazone FormationHydrazine derivatives + carbonyl compound
2CyclizationHeating under acidic conditions
3BrominationBromine or brominating agents

This synthetic versatility allows for the modification of the compound to enhance its biological activity and selectivity.

Potential in Neurological Disorders

Emerging research suggests that triazolo compounds may also exhibit neuroprotective properties. The modulation of neurotransmitter systems through bromodomain inhibition could provide therapeutic avenues for conditions such as Alzheimer’s disease and schizophrenia.

Research Insights:

  • Neuroprotective Effects : Animal models have shown that certain triazolo derivatives can improve cognitive function and reduce neuroinflammation .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, preventing their activation and downstream signaling .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Position and Electronic Effects

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1334135-75-9)
  • Substituents : 6-Br, 8-Cl.
  • Key Differences : Replacing methoxy (OMe) with chlorine (Cl) at position 8 increases electron-withdrawing effects, reducing solubility in polar solvents.
  • Synthetic Relevance : Chloro derivatives are often intermediates for further functionalization via nucleophilic substitution .
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1334135-57-7)
  • Substituents : 5-Br, 8-OMe.
  • Key Differences : Bromine at position 5 (vs. 6) alters regioselectivity in cross-coupling reactions. The methoxy group’s position remains consistent, suggesting similar electronic profiles .

Functional Group Variations

6-(3-Methoxyphenyl)-1,2,4-triazolo[4,3-a]pyrazine
  • Substituents : Phenyl ring with 3-OMe at position 4.
  • Biological Activity : Demonstrates anxiolytic activity in rodent models, highlighting the role of methoxy groups in enhancing CNS penetration .
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Substituents : 8-Cl, 3-CF₃.
  • Applications : Serves as a key intermediate in anticancer drug synthesis. The trifluoromethyl group improves metabolic stability compared to methyl .

Key Observations :

  • Methoxy groups enhance solubility but may reduce binding affinity in hydrophobic enzyme pockets.
  • Bromine at position 6 improves electrophilic reactivity for cross-coupling, critical in radiopharmaceuticals (e.g., ¹⁸F-labeled inhibitors) .
Tele-Substitution Reactions
  • Procedure : Halogen (Br/Cl) at position 6 or 8 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 6-chloro derivatives react with arylboronic acids to introduce aromatic groups .
  • Yield Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base increases cyclization efficiency (57–64% yields) .
Cyclization Strategies
  • Example : 3-Methyl analogs are synthesized via hydrazine-mediated cyclization of pyrazine precursors, followed by bromination using N-bromosuccinimide (NBS) .

Physicochemical and Spectral Data

Property 6-Bromo-8-methoxy-3-methyl Derivative 6-Bromo-8-chloro Analog
Molecular Weight 233.45 (calculated) 233.45
¹H NMR (δ, ppm) Expected: 3.85 (OMe), 2.46 (Me) 2.84–3.85 (Cl absent)
Solubility Moderate in DMSO/MeOH Low in polar solvents

Notes:

  • Methoxy groups produce distinct singlet peaks in ¹H NMR (δ ~3.8–4.0 ppm) .
  • Bromine substituents contribute to characteristic isotopic patterns in mass spectrometry .

Biological Activity

6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its complex fused ring system comprising triazole and pyrazine moieties. Its molecular formula is C6_6H5_5BrN4_4O, and it has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological activities:

  • Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties. It interacts with viral proteins and inhibits their function, thereby preventing viral replication.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It exhibited moderate to good antibacterial activities, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of this compound. The following table summarizes key findings from SAR studies:

Substituent Effect on Activity Remarks
Bromine at C6Increases receptor bindingEnhances lipophilicity
Methoxy at C8Improves solubilityAffects electronic properties
Methyl at C3Modulates steric hindranceInfluences overall activity

Case Studies

  • Antiviral Screening : In a study evaluating various triazolo derivatives, this compound was found to inhibit viral replication effectively in vitro. The mechanism involved interference with viral protein synthesis.
  • Anticancer Mechanism : A series of experiments demonstrated that this compound could induce cell cycle arrest in cancer cells. Flow cytometry analysis showed an increase in the proportion of cells in the G0/G1 phase upon treatment with the compound.
  • Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound had MIC values of 32 μg/mL and 16 μg/mL respectively, indicating its potential as an antibacterial agent .

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